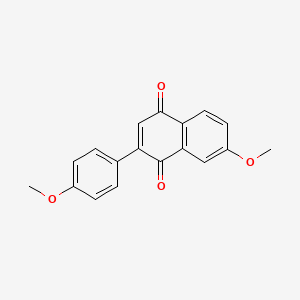
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of methoxy groups at the 7 and 4 positions on the naphthalene and phenyl rings, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses a substituted benzene and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid for sulfonation and aluminum chloride for Friedel-Crafts acylation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents and conditions used.
Scientific Research Applications
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activation of the NF-kappa-B signaling pathway, leading to anti-inflammatory effects . The compound’s quinone moiety can also participate in redox cycling, generating reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a chromenone core.
5,7-Dihydroxy-3-methyl-2-(2-oxopropyl)naphthalene-1,4-dione: Another naphthoquinone derivative with different substituents
Uniqueness
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its reactivity and interaction with biological targets.
Properties
CAS No. |
65629-32-5 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4/c1-21-12-5-3-11(4-6-12)15-10-17(19)14-8-7-13(22-2)9-16(14)18(15)20/h3-10H,1-2H3 |
InChI Key |
UUPUWSPEGUSGLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















